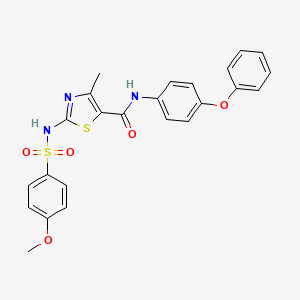
2-(4-methoxyphenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-THIAZOLECARBOXAMIDE, 2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)- is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications . This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 5-THIAZOLECARBOXAMIDE, 2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)- involves several steps, including the formation of the thiazole ring and subsequent functionalizationThe reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Applications De Recherche Scientifique
5-THIAZOLECARBOXAMIDE, 2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)- has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a cyclooxygenase (COX) inhibitor, which makes it a potential candidate for the development of anti-inflammatory drugs . Additionally, its cytotoxic properties have been evaluated for potential use in cancer treatment . In the industrial sector, it may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. As a COX inhibitor, it binds to the active site of the COX enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain. The compound’s cytotoxic effects are believed to be due to its ability to induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Compared to other thiazole derivatives, 5-THIAZOLECARBOXAMIDE, 2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)- stands out due to its unique combination of functional groups, which contribute to its distinct biological activities. Similar compounds include other thiazole derivatives such as dabrafenib, dasatinib, and ixabepilone, which are used in cancer treatment . the specific arrangement of methoxyphenyl and phenoxyphenyl groups in this compound provides it with unique properties that may offer advantages in certain applications.
Propriétés
Formule moléculaire |
C24H21N3O5S2 |
|---|---|
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-N-(4-phenoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C24H21N3O5S2/c1-16-22(33-24(25-16)27-34(29,30)21-14-12-18(31-2)13-15-21)23(28)26-17-8-10-20(11-9-17)32-19-6-4-3-5-7-19/h3-15H,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
MXWCMKQPDYDQCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















